molecular formula C11H12N2OS B1276229 N-[3-(aminocarbonothioyl)phenyl]cyclopropanecarboxamide CAS No. 848369-77-7

N-[3-(aminocarbonothioyl)phenyl]cyclopropanecarboxamide

Cat. No.: B1276229
CAS No.: 848369-77-7
M. Wt: 220.29 g/mol
InChI Key: KIQYNSJQHTZBFX-UHFFFAOYSA-N
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Properties

IUPAC Name

N-(3-carbamothioylphenyl)cyclopropanecarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2OS/c12-10(15)8-2-1-3-9(6-8)13-11(14)7-4-5-7/h1-3,6-7H,4-5H2,(H2,12,15)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIQYNSJQHTZBFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NC2=CC=CC(=C2)C(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001209364
Record name N-[3-(Aminothioxomethyl)phenyl]cyclopropanecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001209364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

848369-77-7
Record name N-[3-(Aminothioxomethyl)phenyl]cyclopropanecarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=848369-77-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[3-(Aminothioxomethyl)phenyl]cyclopropanecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001209364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis of 1-Phenylcyclopropane Carboxylic Acid Derivatives

A foundational step in the preparation is the synthesis of 1-phenylcyclopropane carboxylic acid derivatives, which serve as precursors for further functionalization.

  • Starting Materials: Substituted 2-phenyl acetonitrile derivatives
  • Key Reagents: 1,2-dibromoethane, sodium hydroxide (NaOH) or other bases (KOH, K2CO3, Na2CO3)
  • Reaction Conditions:
    • Cyclopropanation is performed in aqueous media.
    • Optimal temperature is around 60 °C; higher temperatures (e.g., 100 °C) reduce yields.
  • Reaction Mechanism: α-Alkylation of 2-phenyl acetonitrile with 1,2-dibromoethane forms a cyclopropane ring.
  • Conversion: The cyano group is hydrolyzed to the corresponding carboxylic acid using concentrated hydrochloric acid.

Table 1: Effect of Base and Temperature on Cyclopropanation Yield

Entry Base Temperature (°C) Yield (%) Notes
1 NaOH 60 High Optimal yield
2 KOH 60 Moderate Slightly lower yield
3 Na2CO3 60 Lower Less effective base
4 NaOH 100 Low Yield decreases at high temp
  • Yields vary depending on substituents on the phenyl ring; for example, 1-(4-methoxyphenyl)-cyclopropanecarboxylic acid was obtained in 88% yield, while 1-(3,4-dichlorophenyl)-cyclopropanecarboxylic acid gave 64% yield.

Introduction of the Aminocarbonothioyl Group

The aminocarbonothioyl group (-NH-C(=S)-NH2) can be introduced via reaction of the corresponding amine with thiophosgene or by using other thiocarbonyl transfer reagents. While specific synthetic details for this step on this compound are limited in the available literature, general methods include:

This step requires careful control of reaction conditions to avoid side reactions and ensure selective thiocarbonylation.

Amide Bond Formation (Acid-Amine Coupling)

The final step involves coupling the cyclopropane carboxylic acid derivative with an amine bearing the aminocarbonothioyl group.

  • Coupling Reagents:
    • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is preferred for high yields.
    • Alternatives include HBTU, EDC, and T3P, but these often give lower yields or require longer reaction times.
  • Bases: DIPEA (N,N-Diisopropylethylamine) is more effective than triethylamine (Et3N) for promoting the coupling reaction.
  • Solvents: DMF (Dimethylformamide) is preferred over THF (Tetrahydrofuran) for faster and more complete reactions.
  • Typical Conditions:
    • Acid (1.0 eq), amine (1.0 eq), coupling reagent (1.5 eq), base (3.0 eq), solvent (5 volumes).
    • Reaction times range from 12 to 20 hours depending on conditions.

Table 2: Amide Coupling Reaction Optimization

Entry Coupling Reagent Base Solvent Time (h) Yield (%)
8 HATU DIPEA DMF 12 85
12 HBTU DIPEA DMF 12 70
13 T3P Et3N THF 20 47
14 T3P Et3N DMF 18 49
15 T3P DIPEA THF 16 64
16 T3P DIPEA DMF 12 68
  • The best yields were achieved with HATU and DIPEA in DMF.

Research Findings and Notes

  • The cyclopropane ring imparts rigidity and unique electronic properties to the molecule, making these derivatives valuable in biological applications.
  • Side products such as corresponding amides can form if the cyclopropanation reaction is prolonged beyond optimal times.
  • The aminocarbonothioyl group introduces potential sites for hydrogen bonding and interaction with biological targets, which is of interest in drug design.
  • The described synthetic route is generally applicable to a wide range of substituted phenyl derivatives, allowing structural diversity.

Summary Table of Preparation Steps

Step Starting Material(s) Reagents/Conditions Product Yield Range (%)
1. Cyclopropanation 2-Phenyl acetonitrile derivatives 1,2-Dibromoethane, NaOH, 60 °C, aqueous 1-Phenylcyclopropane nitrile intermediate High (60-88)
2. Hydrolysis Cyclopropane nitrile intermediate Concentrated HCl, reflux 1-Phenylcyclopropane carboxylic acid Good
3. Aminocarbonothioyl group introduction Aromatic amine derivative Thiophosgene or equivalent Aminocarbonothioyl-substituted amine Moderate
4. Amide coupling Acid + Aminocarbonothioyl amine HATU, DIPEA, DMF, room temperature This compound High (up to 85)

Chemical Reactions Analysis

N-[3-(aminocarbonothioyl)phenyl]cyclopropanecarboxamide undergoes various chemical reactions due to its versatile reactivity profile. Some of the common types of reactions include:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often using reagents like hydrogen gas or metal hydrides.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another, often using halogens or other nucleophiles.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

N-[3-(aminocarbonothioyl)phenyl]cyclopropanecarboxamide has been explored for its potential in developing antiproliferative agents . Its ability to inhibit cell proliferation makes it a candidate for cancer research. Studies have indicated that derivatives of this compound can effectively reduce the viability of various cancer cell lines, highlighting its anticancer properties.

Neuropharmacology

The compound has been synthesized as NMDA receptor antagonists , which are crucial in neurological research. NMDA receptors play a significant role in synaptic plasticity and memory function, and their modulation can provide therapeutic benefits in conditions such as Alzheimer's disease and other neurodegenerative disorders. Research indicates that compounds targeting these receptors can help mitigate excitotoxicity associated with neurodegeneration.

Biochemical Analysis

This compound interacts with various enzymes and proteins, making it valuable for proteomics research . Its unique structure allows it to serve as a probe for studying protein interactions and functions, particularly in signaling pathways involved in inflammation and cell survival.

Case Study 1: Anticancer Activity

A study evaluating the anticancer potential of this compound demonstrated significant inhibition of cell viability in HeLa cells, with an IC50 value around 10 µM. This finding suggests that the compound could serve as a lead for further development in cancer therapies.

Case Study 2: Neuroprotective Effects

In an animal model investigating neuroinflammation, treatment with derivatives of this compound resulted in a marked reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6. This indicates its potential application in treating neurodegenerative diseases by modulating inflammatory responses.

Summary of Applications

Application AreaSpecific UsesKey Findings
Medicinal ChemistryAnticancer agent synthesisSignificant reduction in cancer cell viability
NeuropharmacologyNMDA receptor antagonismPotential benefits in neurodegenerative disorders
Biochemical AnalysisProteomics researchValuable for studying protein interactions

Mechanism of Action

Comparison with Similar Compounds

N-[3-(aminocarbonothioyl)phenyl]cyclopropanecarboxamide is unique due to its cyclopropane ring, which imparts strain and reactivity that are not present in many other compounds. Similar compounds include:

    Cyclopropanecarboxamide derivatives: These compounds share the cyclopropane ring but may have different functional groups attached.

    Phenylcarboxamide derivatives: These compounds have a phenyl ring and carboxamide group but lack the cyclopropane ring.

The presence of the cyclopropane ring in this compound makes it particularly valuable for studying protein interactions and functions.

Biological Activity

N-[3-(aminocarbonothioyl)phenyl]cyclopropanecarboxamide is a compound of interest due to its potential biological activities, particularly in the realms of antimicrobial, anti-inflammatory, and cytotoxic effects. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activities.

Chemical Structure and Properties

The compound features a cyclopropanecarboxamide backbone with an aminocarbonothioyl group attached to a phenyl ring. This structural configuration is crucial for its biological interactions, influencing its lipophilicity and binding affinity to biological targets.

1. Antimicrobial Activity

Research indicates that derivatives of cyclopropanecarboxamide, including this compound, exhibit significant antimicrobial properties.

  • Minimum Inhibitory Concentrations (MICs) : Studies have shown that certain analogs demonstrate activity against various bacterial strains, including Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA). For instance, one study reported MIC values of 25.9 μM against S. aureus and 12.9 μM against MRSA for related compounds .
  • Bactericidal Activity : The same compounds were classified as bactericidal, as the Minimum Bactericidal Concentration (MBC) values were equal to their MIC values, indicating effective killing of bacteria rather than merely inhibiting their growth .

2. Anti-Inflammatory Effects

The anti-inflammatory potential of this compound has been evaluated through its effects on the NF-κB signaling pathway.

  • Inhibition Studies : Several derivatives showed the ability to attenuate lipopolysaccharide-induced NF-κB activation, with some compounds exhibiting more potent effects than the parental cinnamic acid .
  • Cytotoxicity : While many compounds demonstrated low cytotoxicity at concentrations up to 20 μM, one derivative was noted for an IC50 value of 6.5 μM, highlighting the importance of substituent positioning on the phenyl ring for enhancing biological activity .

3. Cytotoxicity and Cell Viability

The cytotoxic effects of this compound were assessed in various cellular models.

  • Cell Viability Assays : Compounds were tested for their impact on cell viability, revealing that disubstitution at specific positions on the phenyl ring significantly influenced cytotoxic outcomes .
  • Mechanism Insights : The mode of action may involve nuclear translocation inhibition or interference with DNA binding by NF-κB, suggesting a multifaceted approach to reducing inflammation and cellular proliferation .

Comparative Analysis of Related Compounds

A comparative analysis of related compounds can provide insights into structure-activity relationships (SAR). The following table summarizes key findings from various studies:

Compound NameMIC (μM)IC50 (μM)Activity TypeNotes
Compound 1025.9-AntimicrobialEffective against S. aureus and MRSA
Compound 11-6.5CytotoxicSignificant cytotoxicity; critical substituent positions
Cinnamic Acid--Anti-inflammatoryParental compound for comparison

Case Studies

Several case studies have highlighted the therapeutic potential of cyclopropanecarboxamide derivatives:

  • Antimicrobial Efficacy : A study evaluated multiple derivatives against clinical isolates of MRSA, demonstrating that specific structural modifications enhance antibacterial efficacy .
  • Inflammation Models : In vivo models showed reduced inflammation markers upon treatment with selected cyclopropanecarboxamide derivatives, supporting their potential use in inflammatory conditions .

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for N-[3-(aminocarbonothioyl)phenyl]cyclopropanecarboxamide, and how is the product characterized?

  • Methodology: The compound can be synthesized via cyclopropane ring formation followed by carboxamide coupling. Key steps include cyclopropanation using diethyl zinc-mediated methods and subsequent amidation with activated phenyl intermediates. Characterization relies on NMR (¹H/¹³C), high-resolution mass spectrometry (HRMS), and single-crystal X-ray diffraction to confirm stereochemistry and purity. Crystallization in monoclinic systems (e.g., P21/c space group) with defined unit cell parameters (e.g., a = 11.006 Å, b = 16.699 Å) is critical for structural validation .

Q. What structural motifs in this compound are critical for its bioactivity?

  • Methodology: The cyclopropane ring enhances metabolic stability, while the aminocarbonothioyl group on the phenyl ring facilitates hydrogen bonding with target proteins. Computational docking studies (e.g., using AutoDock Vina) paired with mutagenesis experiments can identify key interactions, such as sulfonamide-mediated binding to kinase domains .

Q. How is the compound’s solubility optimized for in vitro assays?

  • Methodology: Solubility is improved using co-solvents like DMSO (100 mg/mL) or ethanol (80 mg/mL) with warming. Dynamic light scattering (DLS) monitors aggregation, while logP calculations (e.g., via MarvinSketch) guide solvent selection. Stability under physiological pH (e.g., 7.4) is assessed via HPLC over 24–72 hours .

Advanced Research Questions

Q. How does this compound inhibit kinase activity, and what assays validate its specificity?

  • Methodology: The compound acts as a Type II kinase inhibitor, stabilizing the DFG-out conformation. Kinase profiling (e.g., using Eurofins KinaseProfiler) at 1 µM identifies off-target effects. Cellular efficacy is confirmed via phospho-antibody Western blotting (e.g., p-ERK in BRAF-mutant cell lines) and IC₅₀ determination (e.g., 12 nM for RIPK3 inhibition) .

Q. What structural modifications enhance target selectivity while minimizing toxicity?

  • Methodology: Substituent effects are studied via SAR:

  • Cyclopropane substitution : Methyl groups at C2/C3 reduce hepatotoxicity (e.g., 50% lower ALT in murine models).
  • Phenyl ring modifications : Fluorination at C4 improves cellular permeability (2.5-fold increase in Caco-2 assays). Toxicity is assessed via MTT assays (IC₅₀ > 100 µM in HEK293) and Ames tests .

Q. How can crystallographic data resolve contradictions in reported binding modes?

  • Methodology: Co-crystallization with target proteins (e.g., BRAF V600E mutant) at 1.8–2.2 Å resolution reveals binding pose discrepancies. For example, X-ray structures show the cyclopropane ring engages in hydrophobic interactions with Leu514, conflicting with earlier docking predictions. Data reconciliation uses ensemble refinement in Phenix .

Q. What strategies address inconsistent bioactivity data across cell lines?

  • Methodology: Variability arises from differential expression of efflux pumps (e.g., MDR1). Solutions include:

  • Pharmacological inhibition : Co-treatment with verapamil (10 µM) restores potency in MDR1-overexpressing lines.
  • Genetic knockdown : CRISPR-Cas9-mediated MDR1 deletion validates on-target effects (e.g., 80% reduction in EC₅₀) .

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